molecular formula C9H13ClFN B3371721 (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride CAS No. 77210-51-6

(S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride

Cat. No. B3371721
CAS RN: 77210-51-6
M. Wt: 189.66 g/mol
InChI Key: FFNQOHOAUOFPIH-FVGYRXGTSA-N
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Description

(S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride, also known as FPEA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a chiral amine that can be synthesized using various methods, and has been shown to have potential applications in fields such as medicinal chemistry, pharmacology, and neuroscience. In

Mechanism of Action

The mechanism of action of (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride is not fully understood, but it is believed to act as a monoamine transporter inhibitor. It has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
(S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its effects on mood and behavior. (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride has also been shown to increase the expression of neurotrophic factors, which may contribute to its potential use in the treatment of depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride in lab experiments is its unique properties as a chiral amine. This allows for the study of enantioselective effects on various receptors and transporters. However, (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride has limitations in terms of its stability and solubility, which may affect its use in certain experiments.

Future Directions

There are several future directions for research on (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride. One area of interest is its potential use in the treatment of depression, anxiety, and addiction. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its potential use as a tool for studying the role of monoamine transporters in various physiological and pathological processes. Additionally, further studies are needed to optimize the synthesis and purification methods for (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride, and to explore its potential use in other fields such as medicinal chemistry and pharmacology.
Conclusion:
In conclusion, (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride is a chiral amine that has been widely used in scientific research for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It can be synthesized using various methods, and has been shown to have affinity for various receptors in the central nervous system. (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride has potential applications in the treatment of depression, anxiety, and addiction, and may also be a useful tool for studying the role of monoamine transporters in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action and potential applications of (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride.

Scientific Research Applications

(S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride has been used in scientific research for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been shown to have affinity for various receptors in the central nervous system, including the dopamine transporter, sigma-1 receptor, and serotonin transporter. (S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride has also been studied for its potential use in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

(2S)-1-fluoro-3-phenylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNQOHOAUOFPIH-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Fluoro-3-phenyl-2-propylamine Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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